molecular formula C8H14Cl2F3N3 B7982238 3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride

3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride

Cat. No.: B7982238
M. Wt: 280.12 g/mol
InChI Key: IAYBNQRYZFUTGL-UHFFFAOYSA-N
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Description

3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride is a chemical compound that features a pyrazole ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 3-methyl-1-phenyl-2-propanone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amination: The resulting trifluoromethylated pyrazole is then reacted with 3-chloropropan-1-amine to introduce the propan-1-amine group.

    Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of 3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1,3,5-Tris(trifluoromethyl)benzene

Uniqueness

3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride is unique due to the presence of both a trifluoromethyl group and a propan-1-amine group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3.2ClH/c1-6-5-7(8(9,10)11)14(13-6)4-2-3-12;;/h5H,2-4,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYBNQRYZFUTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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